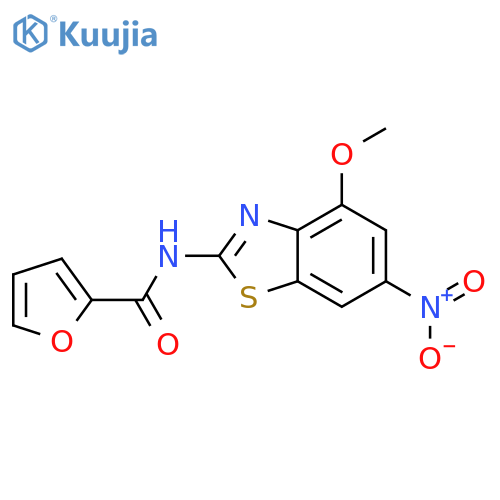

Cas no 391222-56-3 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide)

391222-56-3 structure

商品名:N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxamide, N-(4-methoxy-6-nitro-2-benzothiazolyl)-

- AKOS024574686

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- SR-01000004988

- SR-01000004988-1

- 391222-56-3

- Oprea1_263798

- F0161-0172

- N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide

-

- インチ: 1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17)

- InChIKey: UFNPAMJYGSMTAQ-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(NC1=NC2=C(OC)C=C([N+]([O-])=O)C=C2S1)=O

計算された属性

- せいみつぶんしりょう: 319.02629157g/mol

- どういたいしつりょう: 319.02629157g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 446

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.566±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.60±0.70(Predicted)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0161-0172-10mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-10μmol |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-2μmol |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-5μmol |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-2mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-20mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-40mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-50mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-75mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0161-0172-15mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

391222-56-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

391222-56-3 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 55290-64-7(Dimethipin)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬